Anthracene,9-(2-naphthalenyl)-

概要

説明

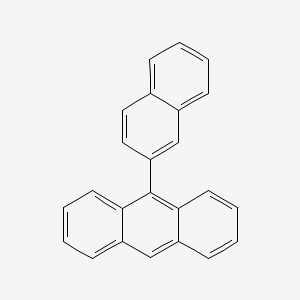

Anthracene,9-(2-naphthalenyl)-: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of an anthracene core substituted with a naphthalene group at the 9th position. This compound is known for its luminescent properties, emitting both fluorescent and phosphorescent light, making it valuable in various applications, particularly in organic light-emitting diodes (OLEDs) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Anthracene,9-(2-naphthalenyl)- typically involves the Suzuki coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: In an industrial setting, the production of Anthracene,9-(2-naphthalenyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification of the final product is typically achieved through recrystallization or column chromatography .

化学反応の分析

Types of Reactions:

Oxidation: Anthracene,9-(2-naphthalenyl)- can undergo oxidation reactions, leading to the formation of quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives, altering its electronic properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

科学的研究の応用

Chemistry: Anthracene,9-(2-naphthalenyl)- is widely used as a host material in the emissive layer of OLEDs. Its luminescent properties make it an excellent candidate for blue-emitting devices, contributing to the development of efficient and low roll-off deep-blue OLEDs .

Biology and Medicine: While its primary applications are in materials science, derivatives of Anthracene,9-(2-naphthalenyl)- are being explored for potential use as fluorescent probes and biomarkers due to their strong luminescence .

Industry: In addition to OLEDs, this compound is used in the production of organic electronic devices, including organic photovoltaics and organic field-effect transistors.

作用機序

The luminescent properties of Anthracene,9-(2-naphthalenyl)- are attributed to its ability to absorb and emit light. When the compound absorbs photons, electrons are excited to higher energy levels. As these electrons return to their ground state, they release energy in the form of light. This process involves both fluorescence and phosphorescence, depending on the specific electronic transitions involved .

類似化合物との比較

9,10-Diphenylanthracene: Another anthracene derivative known for its blue-emitting properties in OLEDs.

2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: A similar compound used as a blue emitter and hole-transporting material in organic electronic devices.

Uniqueness: Anthracene,9-(2-naphthalenyl)- stands out due to its balanced hole and electron transporting properties, making it highly efficient in OLED applications. Its ability to emit both fluorescent and phosphorescent light adds to its versatility and effectiveness in various luminescent applications .

生物活性

Anthracene,9-(2-naphthalenyl)- , also known as 9-(Naphthalen-2-yl)anthracene, is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity. This compound is characterized by its luminescent properties and interactions with various biomolecules, making it a subject of interest in both materials science and biological research. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine.

Overview

Anthracene,9-(2-naphthalenyl)- is primarily recognized for its role in organic light-emitting diodes (OLEDs), where it serves as a host material in the emissive layer. Its unique structure allows for efficient light emission, but beyond its applications in electronics, it has been studied for its interactions with biological systems.

The biological activity of Anthracene,9-(2-naphthalenyl)- can be attributed to several mechanisms:

- Cell Signaling Modulation : The compound interacts with cell membrane receptors and intracellular signaling pathways. It can modulate gene expression by influencing the activity of transcription factors and other signaling molecules.

- Enzyme Interaction : Anthracene derivatives can inhibit or activate various enzymes through non-covalent interactions such as π-π stacking and hydrophobic interactions. This may affect metabolic pathways and cellular processes.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative stress within cells, potentially influencing cell proliferation and apoptosis.

Anthracene,9-(2-naphthalenyl)- exhibits several notable biochemical properties:

- Stability : The compound is stable under normal laboratory conditions but should be stored away from high temperatures and open flames to maintain its integrity.

- Transport and Distribution : Within biological systems, it interacts with transporters and binding proteins that facilitate its distribution across cellular membranes.

- Subcellular Localization : The localization of this compound within cells is influenced by targeting signals and post-translational modifications.

Cellular Effects

The effects of Anthracene,9-(2-naphthalenyl)- on cellular processes are diverse:

- Cytotoxicity : Studies have shown that certain derivatives can exhibit cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis . For example, compounds derived from naphthalene have demonstrated significant anticancer activity against MDA-MB-231 breast cancer cells by inducing apoptosis at specific concentrations.

- Dosage Dependency : The biological effects vary significantly with dosage. Low concentrations may promote beneficial cellular functions, while higher concentrations can induce toxicity.

Research Findings

Recent studies have highlighted the potential applications of Anthracene derivatives in cancer therapy:

Case Study: Anticancer Activity

A study evaluated the anticancer properties of naphthalene-substituted triazole derivatives related to Anthracene. The findings indicated that specific compounds demonstrated remarkable cytotoxicity against breast cancer cell lines by inducing cell cycle arrest and apoptosis. Notably:

- Compound 6a exhibited significant inhibition of cell proliferation at low doses (1 μM), leading to a marked increase in cells undergoing apoptosis .

| Compound | IC50 (μM) | Mechanism of Action | Cell Line |

|---|---|---|---|

| 6a | 1 | Induces apoptosis | MDA-MB-231 |

| 8c | 2 | Cell cycle arrest | MDA-MB-231 |

特性

IUPAC Name |

9-naphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-2-8-18-15-21(14-13-17(18)7-1)24-22-11-5-3-9-19(22)16-20-10-4-6-12-23(20)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDORGWIGJJZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295073 | |

| Record name | 9-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-72-8 | |

| Record name | NSC99510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。